Dehydroebriconic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

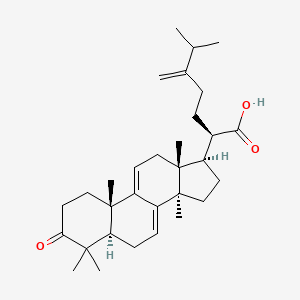

Dehydroebriconic acid, also known as this compound, is a useful research compound. Its molecular formula is C31H46O3 and its molecular weight is 466.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 726128. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Properties

Dehydroebriconic acid exhibits significant anticancer activity through multiple mechanisms:

- DNA Topoisomerase Inhibition : Research indicates that this compound is a potent inhibitor of DNA topoisomerase II, with an IC50 value of 4.6 μM. This inhibition disrupts DNA replication and transcription in cancer cells, making it a potential candidate for cancer treatment .

- Anti-Angiogenic Activity : The compound has been linked to anti-angiogenic effects, which are crucial for inhibiting tumor growth by preventing the formation of new blood vessels. Its ability to modulate various signaling pathways involved in angiogenesis suggests its role as an adjunct therapy in cancer management .

Hepatoprotective Effects

This compound has demonstrated protective effects against alcoholic liver disease (ALD). It acts as a dual inhibitor of the Keap1-Nrf2 protein-protein interaction and GSK3β, promoting Nrf2 nuclear translocation and enhancing antioxidant gene expression. This mechanism helps mitigate oxidative stress associated with liver damage .

Anti-Inflammatory and Analgesic Effects

The compound exhibits analgesic and anti-inflammatory properties, which can be beneficial in treating chronic pain conditions and inflammatory diseases. Studies have shown that this compound can reduce inflammation markers and alleviate pain symptoms in various models .

Diabetes Management

Emerging research highlights the potential of this compound in managing diabetes. It has shown promise in improving insulin sensitivity and reducing oxidative stress in diabetic models, suggesting its utility in both type 1 and type 2 diabetes management .

Table 1: Summary of Research Findings on this compound

Analyse Des Réactions Chimiques

Molecular Binding with Human Serum Albumin

DeEA demonstrates specific binding behavior with human serum albumin (HSA), a critical transport protein. Key findings from fluorescence spectroscopy and molecular docking studies include:

Binding Mechanism and Thermodynamics

-

Quenching Mechanism : DeEA quenches HSA fluorescence through combined static and dynamic mechanisms. Static quenching dominates at lower temperatures (288 K), while dynamic effects increase at higher temperatures (308 K) .

-

Binding Constants :

-

Thermodynamic Parameters :

Structural Impact on HSA

-

Synchronous fluorescence spectra revealed conformational changes in HSA’s tyrosine and tryptophan residues upon DeEA binding .

-

Three-dimensional fluorescence spectroscopy showed altered microenvironments near HSA’s aromatic amino acids .

Molecular Docking Insights

Docking simulations identified Site II (subdomain IIIA) of HSA as DeEA’s primary binding location. Key interactions include:

-

Hydrogen bonds with Arg-410 and Tyr-411.

-

Hydrophobic interactions with Leu-387, Leu-407, and Lys-414 .

These results align with fluorescence data, confirming the dominance of hydrogen bonding and van der Waals forces .

Functional Implications

-

Pharmacokinetics : The temperature-dependent binding suggests DeEA may dissociate from HSA under physiological temperatures (37°C/310 K), potentially limiting its plasma transport .

-

Stability Considerations : The compound’s binding efficacy decreases markedly above 298 K, necessitating formulation strategies to enhance thermal stability .

Research Gaps and Recommendations

No direct studies on synthetic reactions (e.g., oxidation, esterification) or metabolic pathways of DeEA or dehydroebriconic acid were identified in the reviewed literature. Future work should:

-

Clarify nomenclature discrepancies between "this compound" and "dehydroeburicoic acid."

-

Investigate synthetic modifications to improve binding stability.

-

Explore enzymatic interactions and metabolic fate in biological systems.

Propriétés

Formule moléculaire |

C31H46O3 |

|---|---|

Poids moléculaire |

466.7 g/mol |

Nom IUPAC |

(2R)-6-methyl-5-methylidene-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |

InChI |

InChI=1S/C31H46O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h11,14,19,21-22,25H,3,9-10,12-13,15-18H2,1-2,4-8H3,(H,33,34)/t21-,22-,25+,29-,30-,31+/m1/s1 |

Clé InChI |

DVXFDXIVWQWLIU-DIQRFASRSA-N |

SMILES isomérique |

CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C(=O)O |

SMILES canonique |

CC(C)C(=C)CCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O |

Synonymes |

dehydroebriconic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.